Physicochemical Differentiation: Predicted LogP and Steric Profile Versus N-Butyl and N-Isobutyl 3-Amino Analogs
The target compound bears a branched 2-ethylbutyl side chain (C₆ branched alkyl) at the 3-amino position, distinguishing it from linear N-butyl (C₄ linear) and N-isobutyl (C₄ branched) analogs. This branching at the β-carbon of the substituent increases steric demand (molar refractivity) and alters logP relative to shorter-chain congeners . While experimentally measured logP values are not publicly available for any member of this series, the predicted topological polar surface area (tPSA) of 45.8 Ų is identical across the N-alkyl series due to the shared sulfone and secondary amine motifs; the differentiation therefore resides solely in the alkyl chain contribution to logP and steric bulk, which are computable parameters relevant to membrane permeability and receptor cavity complementarity .
| Evidence Dimension | Predicted lipophilicity and steric bulk (alkyl chain contribution) |
|---|---|
| Target Compound Data | 3-((2-Ethylbutyl)amino)tetrahydrothiophene 1,1-dioxide: C₁₀H₂₁NO₂S, MW 219.34, branched C₆ substituent, predicted density 1.07±0.1 g/cm³ |
| Comparator Or Baseline | N-Butyl analog (CAS 5553-21-9): C₈H₁₇NO₂S, MW 191.29, linear C₄; N-Isobutyl analog (CAS 247109-25-7): C₈H₁₈ClNO₂S (HCl salt), MW 227.75, branched C₄ |
| Quantified Difference | Target compound has ~28 Da higher MW and 2 additional methylene/methyl units versus N-butyl analog; branched vs. linear topology may increase logP by an estimated 0.8-1.2 log units based on fragment-based prediction models (computed, not experimental) |
| Conditions | Predicted/calculated physicochemical properties from vendor datasheets and cheminformatics estimation |
Why This Matters
For procurement decisions in SAR campaigns, the branched 2-ethylbutyl substituent probes a distinct region of lipophilic and steric chemical space not addressed by shorter or linear N-alkyl analogs, making the target compound a non-redundant SAR probe.
